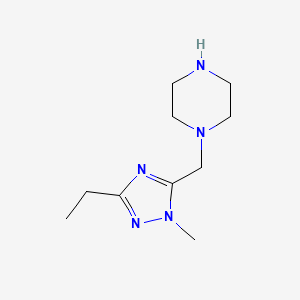
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic compound that features a triazole ring and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with piperazine. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- 1-((3-Propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
Uniqueness
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is unique due to the presence of both an ethyl and a methyl group on the triazole ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H19N5 |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-3-9-12-10(14(2)13-9)8-15-6-4-11-5-7-15/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
LKXHPIWNODSKQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)CN2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


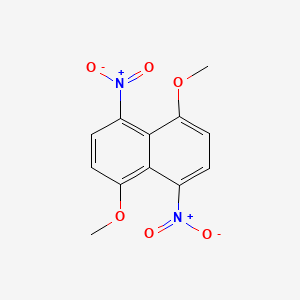

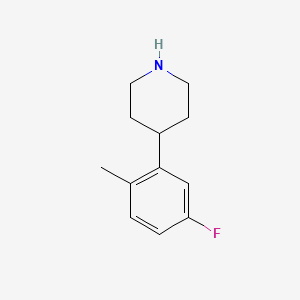

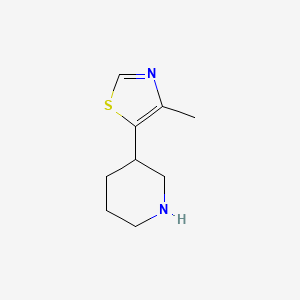
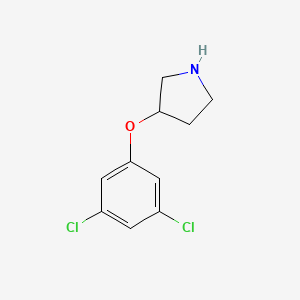
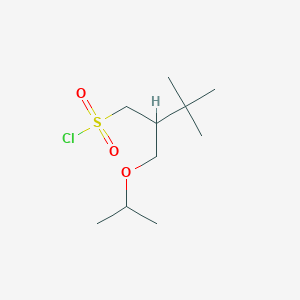
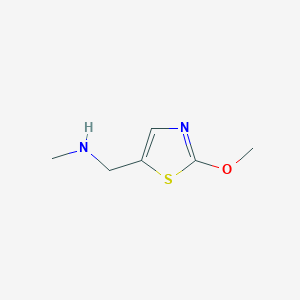
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)

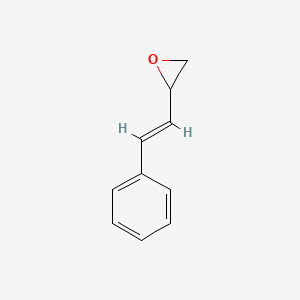
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
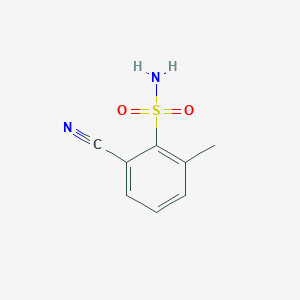
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
